(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
“(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A variety of substrates have been examined to give corresponding thiophene analogs with good yield . The synthesis of a similar compound, 2-(thiophen-2-yl)-1H-indole derivatives, was achieved through the reaction of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde with dialkylphosphites .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Many molecules incorporating the thiophene nucleus have shown important pharmacological activities .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They also find large application in material science .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Coordination Chemistry
Thiophene derivatives are used in coordination chemistry .
Organic Synthesis
Thiophene derivatives are used as intermediates in organic synthesis .
Solar Cells
Thiophene derivatives are used in the fabrication of solar cells .
Future Directions
Thiophene-based analogs, such as “(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine”, have a promising future in the field of medicinal chemistry due to their potential as biologically active compounds . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-8(7-11)6-9(12-13)10-4-3-5-14-10/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPUMXHLSNOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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